molecular formula C22H24N4O3S B7697707 N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide

N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide

Cat. No. B7697707
M. Wt: 424.5 g/mol
InChI Key: VPOUBSFLZQEWEH-UHFFFAOYSA-N
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Description

N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide, also known as BMQ, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. BMQ belongs to the class of pyrazoloquinolines and has been shown to have promising pharmacological properties.

Mechanism of Action

The mechanism of action of N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the progression of diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to reduce inflammation and oxidative stress. Additionally, this compound has been shown to have antiviral properties and inhibit the replication of viruses such as herpes simplex virus.

Advantages and Limitations for Lab Experiments

N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. This compound has also been shown to have good solubility in various solvents. However, one limitation of this compound is that it can be unstable in certain conditions, which can affect its activity.

Future Directions

There are several future directions for the study of N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Another area of interest is the study of the mechanism of action of this compound and its interaction with various enzymes and signaling pathways. Additionally, the use of this compound as a tool for studying the biological processes involved in disease progression is an area of potential future research.

Synthesis Methods

The synthesis of N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide involves the reaction of 1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with 4-methoxybenzenesulfonyl chloride in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then treated with a reducing agent to yield the final product.

Scientific Research Applications

N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide has been studied extensively for its potential use in treating various diseases. It has been shown to have anti-inflammatory, anticancer, and antiviral properties. This compound has been tested in various in vitro and in vivo models, and the results have been promising.

properties

IUPAC Name

N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-4-5-12-26-22-19(14-16-7-6-15(2)13-20(16)23-22)21(24-26)25-30(27,28)18-10-8-17(29-3)9-11-18/h6-11,13-14H,4-5,12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOUBSFLZQEWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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